(2E)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpent-2-enoic acid
Description
(2E)-4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpent-2-enoic acid is an Fmoc (9-fluorenylmethoxycarbonyl)-protected amino acid derivative. Key structural features include:
- Fmoc group: A photolabile protecting group widely used in peptide synthesis for its stability under basic conditions and ease of removal under mild acidic conditions.
- E-configuration double bond: The trans (E) geometry at the C2 position distinguishes it from other unsaturated analogs.
- 4-Methyl substituent: A branched methyl group at the C4 position, influencing steric and electronic properties.
- Pent-2-enoic acid backbone: The unsaturated carbon chain contributes to conformational rigidity and reactivity.
This compound is primarily used in solid-phase peptide synthesis (SPPS) for introducing non-natural amino acids or constrained residues into peptide sequences .
Properties
IUPAC Name |
(E)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpent-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-21(2,12-11-19(23)24)22-20(25)26-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-12,18H,13H2,1-2H3,(H,22,25)(H,23,24)/b12-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKCCZOZGRSQBIY-VAWYXSNFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(/C=C/C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpent-2-enoic acid typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Protection of the amino group: The amino group is protected using the Fmoc group to prevent unwanted reactions during subsequent steps.
Formation of the enone: The protected amino acid is then subjected to conditions that promote the formation of the enone moiety, typically involving aldol condensation or related reactions.
Deprotection: The final step involves the removal of the Fmoc protecting group under mild basic conditions, yielding the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Deprotection of the Fmoc Group
The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a base-labile protecting group for the amino functionality. Key deprotection methods include:
Mechanistic Insight : The Fmoc group is removed via β-elimination under basic conditions, generating a dibenzofulvene byproduct .
Peptide Coupling Reactions
The carboxylic acid moiety participates in amide bond formation, critical for peptide synthesis. Common activation strategies include:
Example : Coupling with L-valine methyl ester under HATU activation yields dipeptide derivatives .
Redox Transformations
The α,β-unsaturated system (pent-2-enoic acid) undergoes selective reductions and oxidations:
Reduction of the Double Bond
| Reagent | Conditions | Product | Selectivity | Source |
|---|---|---|---|---|
| H₂/Pd-C | EtOAc, 1 atm H₂, rt | 4-Methylpentanoic acid derivative | Complete | |
| Zn/NH₄Cl | MeOH/H₂O, 0°C | Partial reduction (not observed) | N/A |
Oxidation
| Reagent | Conditions | Product | Notes | Source |
|---|---|---|---|---|
| PDC | DMF, rt, 4 h | Epoxidation not observed; decarboxylation risk | Acid-sensitive |
Stereochemical Stability
The (2E)-configuration of the double bond remains stable under standard peptide synthesis conditions (pH 7–9, rt) . Racemization at the α-carbon is negligible (<2%) during Fmoc deprotection with DBU , but prolonged exposure to strong bases (e.g., Et₃N) may induce epimerization .
Functionalization via Radical Pathways
While not directly reported for this compound, analogous Fmoc-protected systems show tolerance to radical inhibitors (e.g., TEMPO) in Ni-catalyzed reactions , suggesting potential compatibility with radical-based functionalization.
Stability and Handling
Scientific Research Applications
Structural Representation
The compound features a double bond in the pentenoic acid segment, which is crucial for its reactivity in various chemical processes.
Peptide Synthesis
The Fmoc group is widely used in solid-phase peptide synthesis (SPPS). This protecting group allows for the selective deprotection of amino acids during the synthesis process, facilitating the construction of complex peptides.
Table 1: Comparison of Protecting Groups in Peptide Synthesis
| Protecting Group | Advantages | Disadvantages |
|---|---|---|
| Fmoc | Stable under basic conditions | Requires specific reagents for removal |
| Boc | Easily removed with acid | Less stable under basic conditions |
| Z | Good for sensitive amino acids | More challenging to handle |
Drug Development
The compound has potential applications in drug development due to its ability to modulate biological activity. Its structure allows it to interact with various biological targets, making it a candidate for therapeutic agents.
Case Study: Inhibition of Enzymatic Activity
Research has demonstrated that derivatives of (2E)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpent-2-enoic acid can inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX). This inhibition can lead to decreased production of inflammatory mediators, suggesting potential use as anti-inflammatory agents.
The compound's structural features enable it to participate in cell signaling pathways. For instance, it may influence apoptosis and cell proliferation through interactions with purine receptors.
Table 2: Biological Activities Associated with Similar Compounds
| Compound Name | Biological Activity | Reference |
|---|---|---|
| Fmoc-D-Ala-OH | Antimicrobial properties | Journal of Medicinal Chemistry |
| Fmoc-Lys(Boc)-OH | Antitumor activity | Bioorganic & Medicinal Chemistry Letters |
| Fmoc-Gly-OH | Neuroprotective effects | European Journal of Pharmacology |
Antioxidant Properties
Some studies indicate that compounds similar to (2E)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpent-2-enoic acid exhibit antioxidant properties, which can help mitigate oxidative stress in cells. This suggests potential applications in neurodegenerative disease research.
Mechanism of Action
The mechanism of action of (2E)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpent-2-enoic acid involves its interaction with specific molecular targets. The Fmoc group plays a crucial role in protecting the amino group during peptide synthesis, allowing for selective reactions at other sites. The enone moiety can participate in various chemical reactions, contributing to the compound’s versatility in synthetic applications.
Comparison with Similar Compounds
Structural Comparisons
Table 1: Structural Features of Analogs
Key Observations :
- Double bond position : The target compound’s C2 double bond (E) contrasts with C4 analogs (e.g., Fmoc-4,5-dehydro-Leu-OH), which exhibit distinct conformational preferences .
- Substituents : Halogenated analogs (e.g., 4-bromo, 4-chloro) offer enhanced reactivity for cross-coupling reactions, while phenyl-substituted variants (e.g., ) increase hydrophobicity.
- Stereochemistry : S-configured compounds (e.g., ) are critical for chiral peptide synthesis.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- The target compound’s molecular weight (351.4 g/mol) is lower than methoxy-oxobutanoic analogs (e.g., 369.37 g/mol ), reflecting differences in functional groups.
Table 3: Hazard Profiles
Key Observations :
Biological Activity
(2E)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpent-2-enoic acid, often referred to as Fmoc-protected amino acids, is a compound of significant interest in the field of medicinal chemistry and biochemistry. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group that plays a crucial role in its biological activity and applications in peptide synthesis.
Chemical Structure
The molecular formula of (2E)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpent-2-enoic acid is C19H23N2O4, with a molecular weight of approximately 341.40 g/mol. The compound features a double bond in the pentenoic acid moiety, contributing to its reactivity and interaction with biological systems.
The biological activity of this compound primarily revolves around its role as a building block in peptide synthesis. The Fmoc group allows for selective protection of the amino group during peptide coupling reactions, facilitating the synthesis of complex peptides with specific biological functions.
Antimicrobial Properties
Research indicates that derivatives of Fmoc-protected amino acids exhibit antimicrobial properties. A study demonstrated that certain Fmoc-amino acids showed significant inhibition against bacterial strains, suggesting potential applications in developing new antibiotics .
Anti-inflammatory Effects
In vitro studies have shown that compounds similar to (2E)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpent-2-enoic acid can inhibit pro-inflammatory cytokines such as IL-1β and TNF-α. This property is crucial for developing therapeutic agents targeting inflammatory diseases .
Case Studies
- Synthesis and Characterization : A study focused on synthesizing Fmoc-protected β-amino acids, including (2E)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpent-2-enoic acid. The researchers utilized various characterization techniques such as NMR and HPLC to confirm the structure and purity of the synthesized compounds .
- Peptide Therapeutics : Another research highlighted the use of Fmoc-protected amino acids in creating peptides with enhanced stability and bioactivity. These peptides demonstrated improved binding affinity to target proteins, showcasing the potential for drug development .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C19H23N2O4 |
| Molecular Weight | 341.40 g/mol |
| Melting Point | Not specified |
| Purity | >98% (HPLC) |
| Solubility | Soluble in DMSO and DMF |
Q & A
Q. What are the recommended safety protocols for handling (2E)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpent-2-enoic acid in laboratory settings?
- Methodological Answer : Based on safety data sheets (SDS), this compound requires handling by trained personnel using personal protective equipment (PPE), including gloves, eye protection, and lab coats. Avoid inhalation of dust/aerosols and ensure adequate ventilation. Storage should be in tightly closed containers in cool, dry conditions (2–8°C) away from incompatible materials like strong acids/bases . Acute toxicity data are limited, but it is classified under GHS Category 4 for oral, dermal, and inhalation toxicity, necessitating caution .
Q. How can researchers synthesize this compound with optimal yield and purity?
- Methodological Answer : Synthesis typically involves Fmoc (fluorenylmethoxycarbonyl) protection of the amino group. A common approach is coupling the Fmoc-protected intermediate with 4-methylpent-2-enoic acid using coupling agents like DIC (N,N'-diisopropylcarbodiimide) and HOBt (hydroxybenzotriazole) in dichloromethane (DCM) at room temperature. Purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>95%). Microwave-assisted synthesis may reduce reaction times .
Q. What analytical techniques are suitable for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : Confirm stereochemistry (e.g., (2E) configuration) via coupling constants in -NMR (e.g., trans-alkene protons at δ 5.5–6.5 ppm with J ≈ 15 Hz).
- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H] expected at m/z 383.4 for CHNO).
- HPLC : Assess purity using a C18 column with UV detection at 254 nm .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 3–9) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC at intervals (0, 1, 7, 30 days). Activation energy () for decomposition can be calculated using the Arrhenius equation. Note that the Fmoc group is base-labile; stability drops significantly above pH 8 .
Q. What strategies mitigate racemization during peptide coupling reactions involving this compound?
- Methodological Answer : Racemization occurs via oxazolone intermediate formation. To minimize:
Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes)?
- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using the compound’s 3D structure (optimized via DFT at B3LYP/6-31G* level). Focus on the Fmoc group’s hydrophobic interactions and the α,β-unsaturated ester’s potential Michael acceptor activity. Validate predictions with SPR (surface plasmon resonance) binding assays .
Q. What experimental approaches resolve contradictions in reported toxicity data for Fmoc-protected analogs?
- Methodological Answer :
- In vitro assays : Compare cytotoxicity (MTT assay) in HEK293 and HepG2 cells.
- Metabolic profiling : Use LC-MS to identify reactive metabolites (e.g., epoxide intermediates from the α,β-unsaturated ester).
- Species-specific differences : Test in zebrafish embryos (FET assay) vs. mammalian models .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
